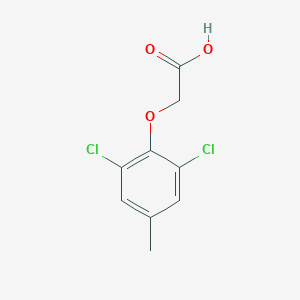

2-(2,6-Dichloro-4-methylphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(2,6-dichloro-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5-2-6(10)9(7(11)3-5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURLCYGZYWDCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289889 | |

| Record name | (2,6-dichloro-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15118-82-8 | |

| Record name | NSC65089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-dichloro-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2-Methylphenoxyacetic Acid Precursors

The foundational step involves chlorinating 2-methylphenoxyacetic acid (MPA) to introduce chlorine atoms at the 2- and 6-positions of the aromatic ring. Patent EP0539462A1 details a method where MPA is subjected to chlorination in an aqueous alkaline medium using HCIO generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). The reaction proceeds at 0–50°C and pH 8.5, with continuous monitoring of redox potential to optimize chlorine delivery.

Key Reaction Parameters:

Condensation with Chloroacetic Acid

Following chlorination, the intermediate 2,6-dichloro-4-methylphenol undergoes condensation with chloroacetic acid in a strongly alkaline medium (e.g., NaOH/KOH) at reflux temperatures. The reaction mixture is acidified post-condensation to precipitate the target compound, which is subsequently purified via solvent extraction or crystallization.

Purification Protocol:

-

Neutral pH Extraction: Unreacted phenols are removed using organic solvents (e.g., toluene).

-

Acid Precipitation: Mineral acids (HCl or H₂SO₄) protonate the phenoxyacetate salt, yielding 2-(2,6-Dichloro-4-methylphenoxy)acetic acid as a heavy oil.

-

Crystallization: The oil is washed with water and crystallized into flakes or granules.

Catalytic Systems and Selectivity Enhancement

Role of Tertiary Amide Catalysts

Electron-donating catalysts, particularly N,N-dimethylamides, stabilize the transition state during electrophilic chlorination, directing chlorine to the para position. Table 1 summarizes the impact of catalyst structure on selectivity:

Table 1. Catalyst Effects on 4- vs. 6-Chlorinated Product Ratios

| Catalyst | 4:6 Ratio | Yield (%) |

|---|---|---|

| N,N-Dimethylaminoacetic acid amide | 15.6 | 82.8 |

| N,N-Diethylaminoacetic acid amide | 12.1 | 78.3 |

| Control (No catalyst) | 8.0 | 65.4 |

The data indicate that steric and electronic properties of the catalyst significantly influence regioselectivity.

Mechanistic Insights

Hypochlorous acid (HCIO) acts as the active chlorinating species, generated via equilibrium:

Under alkaline conditions (pH 8.5), HCIO selectively targets the electron-rich para position of the phenol ring, while protonated amines in the catalyst polarize the aromatic π-system to favor 4-substitution.

Reaction Optimization and Process Parameters

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichloro-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyacetic acids .

Scientific Research Applications

Herbicidal Applications

The primary application of 2-(2,6-Dichloro-4-methylphenoxy)acetic acid is as a herbicide . It is particularly effective against broadleaf weeds in various crops. The compound functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death.

Environmental Impact

The use of this compound raises concerns regarding its environmental impact. Studies have shown that while it effectively controls weeds, its persistence in the environment can lead to potential ecological risks.

Persistence and Degradation

- Soil Residues : Research indicates that residues of this compound can remain in soil for extended periods, potentially affecting non-target plant species and soil microbial communities .

- Water Contamination : There is evidence that runoff from treated areas can lead to contamination of water bodies, raising concerns about aquatic ecosystems .

Health Effects

The health implications associated with exposure to this compound are significant and warrant careful consideration.

Toxicological Profile

- Acute Exposure Risks : Inhalation or dermal contact can lead to irritation of the skin and respiratory tract. Symptoms may include headaches, dizziness, and gastrointestinal distress .

- Chronic Exposure Concerns : Long-term exposure has been linked to potential kidney and liver damage in laboratory studies. Epidemiological studies have also suggested associations with various health outcomes among pesticide applicators .

Agricultural Case Study

A study conducted on the application of this herbicide in wheat fields demonstrated its effectiveness in controlling specific weed populations while maintaining crop yield. The results indicated a significant reduction in weed biomass compared to untreated control plots .

Environmental Monitoring Study

Another case study focused on monitoring the environmental residues of this compound in agricultural runoff. The findings highlighted the need for better management practices to mitigate water contamination risks associated with herbicide use .

Summary Table of Key Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Structure | This compound |

| Primary Use | Herbicide for broadleaf weed control |

| Mechanism of Action | Synthetic auxin mimicry |

| Environmental Persistence | Moderate; can remain in soil and contaminate water |

| Health Risks | Skin irritation, respiratory issues, potential organ damage |

| Notable Case Studies | Effective in wheat fields; environmental residue monitoring |

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of cellular events that lead to changes in gene expression and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table compares 2-(2,6-Dichloro-4-methylphenoxy)acetic acid with three structurally related phenoxyacetic acids:

Key Observations:

Substitution Patterns: The 2,6-dichloro-4-methyl substitution in the target compound contrasts with 2,4-D’s 2,4-dichloro pattern and MCPA’s 4-chloro-2-methyl group. These differences impact steric effects and electronic interactions, altering receptor binding in biological systems. The trichloro analog (2,4,6-Trichlorophenoxyacetic acid) exhibits higher molecular weight and lipophilicity due to increased halogenation .

Solubility Trends :

- MCPA’s higher water solubility at neutral pH (293,900 mg/L) compared to 2,4-D (890 mg/L) reflects the influence of the methyl group on polarity . Data for the target compound is lacking but predicted to be intermediate.

Acidity (pKa): The pKa of phenoxyacetic acids correlates with chlorine electronegativity. MCPA’s higher pKa (3.73) vs. 2,4-D (2.73) suggests reduced acidity due to methyl substitution .

Herbicidal Activity:

- 2,4-D : A systemic herbicide disrupting auxin signaling in broadleaf plants. Its 2,4-dichloro configuration optimizes binding to plant auxin receptors .

- MCPA : Selective herbicidal action against weeds in cereal crops, attributed to its methyl group enhancing selectivity .

- Target Compound: Limited data on bioactivity, but its 2,6-dichloro-4-methyl structure may reduce herbicidal potency compared to 2,4-D due to steric hindrance.

Environmental Persistence:

- Chlorinated phenoxyacetic acids generally exhibit moderate persistence (half-life ~10–50 days in soil). Increased chlorine content (e.g., trichloro analog) may prolong environmental retention .

Pharmaceutical Relevance

- Diclofenac Derivatives: highlights N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a structurally related anti-inflammatory agent.

Biological Activity

2-(2,6-Dichloro-4-methylphenoxy)acetic acid, commonly known as dichlorophenoxyacetic acid (DCPA), is a synthetic compound primarily used as a herbicide. Its biological activity has garnered attention due to its potential effects on various biological systems, including plants, animals, and microorganisms. This article reviews the biological activity of DCPA based on diverse research findings, case studies, and biochemical analyses.

- IUPAC Name : this compound

- Molecular Formula : C9H8Cl2O3

- Molar Mass : 235.06 g/mol

- CAS Number : 15118-82-8

DCPA functions primarily as a plant growth regulator and herbicide by mimicking the action of auxins, which are natural plant hormones. This mimicry disrupts normal growth patterns, leading to uncontrolled cell division and ultimately plant death. The compound's mechanism involves:

- Auxin Receptor Binding : DCPA binds to auxin receptors in plants, triggering abnormal growth responses.

- Gene Expression Modulation : It alters gene expression related to cell division and elongation.

- Enzyme Inhibition : DCPA may inhibit specific enzymes involved in the biosynthesis of essential plant hormones.

Biological Activity in Plants

DCPA has been extensively studied for its herbicidal properties. Research indicates that it effectively controls a variety of broadleaf weeds while exhibiting relatively low toxicity to grasses.

Efficacy Studies

A comprehensive study showed that DCPA at concentrations of 0.5 to 2 kg/ha effectively reduced weed biomass by up to 90% in treated areas compared to untreated controls .

Toxicity Classification

DCPA is classified as moderately hazardous according to the WHO toxicity classification, with an LD50 value ranging from 375 mg/kg for acute exposure .

Environmental Persistence

The persistence of DCPA in the environment varies based on soil type and microbial activity but generally ranges from 7 to 40 days before significant degradation occurs .

Biodegradation Studies

Research has highlighted the role of specific soil bacteria and fungi in degrading DCPA. For instance, certain strains have been shown to metabolize DCPA into less toxic compounds, indicating potential for bioremediation applications .

Case Study 1: Effects on Aquatic Life

A study conducted on the effects of DCPA on fish species demonstrated that exposure at sub-lethal concentrations resulted in altered metabolic pathways, leading to increased oxidative stress markers in fish tissues .

| Species | Exposure Concentration | Oxidative Stress Marker Level |

|---|---|---|

| Bluegill | 0.001 mg/L | Increased by 25% |

| Rainbow Trout | 0.005 mg/L | Increased by 30% |

Case Study 2: Soil Microbial Community Impact

Another study evaluated the impact of DCPA application on soil microbial communities. Results indicated a significant reduction in microbial diversity following DCPA application, particularly affecting nitrogen-fixing bacteria essential for soil health .

Enzymatic Activity

Research has identified that DCPA can induce changes in cytochrome P450 enzyme activity within treated organisms, which plays a crucial role in drug metabolism and detoxification processes .

Comparative Analysis with Other Herbicides

A comparative study with other phenoxy herbicides revealed that DCPA exhibits lower toxicity towards non-target organisms compared to compounds like 2,4-D and MCPA .

| Herbicide | Toxicity (LD50 mg/kg) | Persistence (days) |

|---|---|---|

| DCPA | 375 | 7–40 |

| 2,4-D | 375 | 14–30 |

| MCPA | 700 | 41 |

Q & A

Q. What strategies guide the design of structurally modified analogs of this compound for enhanced bioactivity?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinity to auxin receptors (e.g., TIR1). Synthesize analogs with halogen substitutions (e.g., Br at position 4) and test herbicidal efficacy in dose-response assays. Structural analogs are characterized via ¹H NMR and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.